molecular formula C17H19N3O5S B5585904 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B5585904
M. Wt: 377.4 g/mol
InChI Key: ZGOCDYFSHNQORM-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that have been extensively studied for their potential in various applications, including medicinal chemistry and material science. The synthesis and analysis of such compounds contribute significantly to understanding their structural, physical, and chemical characteristics, which are essential for their potential applications.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves strategic chemical reactions that allow for the introduction of specific functional groups. For example, base-mediated intramolecular arylation has been used to synthesize advanced intermediates towards nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). This method highlights the versatility of sulfonamides in forming complex structures.

Molecular Structure Analysis

The structural analysis of sulfonamide compounds often involves X-ray crystallography to determine their molecular geometry. For example, a related compound's structure was elucidated, showing specific bonding patterns and molecular orientations that contribute to its stability and reactivity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, reflecting their chemical properties. For instance, the reactivity of sulfonamide derivatives has been explored in the context of potential pharmaceutical applications, such as inhibitors for specific enzymes (Röver et al., 1997). These studies provide insights into the functional capabilities of sulfonamide compounds.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility and crystalline structure, are critical for their practical applications. Research on related compounds has indicated that modifications to the sulfonamide group can significantly impact these properties, affecting their solubility and stability (Mun et al., 2012).

properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-19-13-7-5-11(9-14(13)20(2)17(19)21)18-26(22,23)12-6-8-15(24-3)16(10-12)25-4/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOCDYFSHNQORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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